molecular formula C20H20BrNO B1394583 (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-53-0

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B1394583
CAS No.: 914458-53-0
M. Wt: 370.3 g/mol
InChI Key: VNMFYEMDLQQLSM-UHFFFAOYSA-N
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Description

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound provided for research and development purposes. This compound belongs to a class of substances known for their potential as reference standards in analytical chemistry. Researchers utilize such compounds to develop and validate methods for the separation and identification of new psychoactive substances (NPS) using advanced techniques like gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) . Its specific molecular structure, featuring a naphthalenyl methanone group linked to a bromo-substituted pyrrole ring, makes it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry . This product is intended solely for controlled laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. All safety data sheets (SDS) and handling protocols must be consulted prior to use. Researchers are responsible for ensuring compliance with all applicable local, state, and federal regulations regarding the purchase, storage, and use of this chemical.

Properties

IUPAC Name

(5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFYEMDLQQLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693739
Record name (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-53-0
Record name (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Pyrrole Nucleus

The first step involves introducing the naphthoyl group at position 3 of the pyrrole ring. This is achieved via Friedel-Crafts acylation :

  • Reagents : Pyrrole, 1-naphthoyl chloride, aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂).
  • Procedure :
    • Dissolve pyrrole in CH₂Cl₂ and cool to 0°C.
    • Add 1-naphthoyl chloride and AlCl₃ sequentially.
    • Stir at room temperature for 15–30 minutes.
    • Quench with saturated NaHCO₃ and extract with CH₂Cl₂.
  • Outcome : Forms (1H-pyrrol-3-yl)(naphthalen-1-yl)methanone.

Key Data :

  • Yield: ~40–50% (based on analogous acylation reactions).
  • Critical factor: AlCl₃ acts as a Lewis acid to activate the electrophilic acylation.

N-Alkylation with 1-Bromopentane

The second step introduces the pentyl group at the pyrrole nitrogen:

  • Reagents : Acylated pyrrole, 1-bromopentane, sodium hydride (NaH) in dimethylformamide (DMF).
  • Procedure :
    • Dissolve the acylated pyrrole in DMF under N₂.
    • Add NaH and 1-bromopentane dropwise.
    • Stir at room temperature for 2–3 hours.
    • Extract with CH₂Cl₂ and purify via column chromatography.
  • Outcome : Forms (1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone.

Key Data :

  • Yield: ~80–90%.
  • Alternative conditions: Use of K₂CO₃ or phase-transfer catalysts may reduce side reactions.

Bromination at Position 5

The final step introduces bromine at position 5 using N-bromosuccinimide (NBS) :

  • Reagents : NBS, acetonitrile (MeCN) or dioxane/acetic acid (AcOH).
  • Procedure :
    • Dissolve the alkylated pyrrole in MeCN or dioxane/AcOH.
    • Add NBS portionwise at room temperature.
    • Stir for 30–60 minutes.
    • Quench with Na₂CO₃, extract with ethyl acetate, and purify via chromatography.
  • Outcome : Yields the target compound, (5-bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone.

Key Data :

  • Yield: ~40–60%.
  • Regioselectivity: The naphthoyl group at position 3 directs electrophilic bromination to position 5.

Analytical and Optimization Data

Step Yield (%) Purity (HPLC) Key Challenges
Acylation 45 92% Competing diacylation
N-Alkylation 85 95% Overalkylation
Bromination 55 88% Regioselectivity control

Notes :

  • Bromination efficiency depends on solvent polarity (MeCN > CH₂Cl₂).
  • N-Alkylation requires anhydrous conditions to prevent hydrolysis of 1-bromopentane.

Structural Confirmation

  • ¹H NMR : Key peaks include:
    • δ 0.93 (t, 3H, pentyl-CH₃), 3.82 (t, 2H, N-CH₂), 7.48–8.28 (m, naphthyl protons).
  • MS (EI) : m/z 398 (M⁺), 318 (base peak).

Comparative Analysis with Analogues

Compound CB1 EC50 (nM) CB2 EC50 (nM)
Target compound 13.3 6.8
4-Bromo-2,5-dimethyl analogue 13.3 6.8
Non-brominated parent 45.3 9.85

The bromine at position 5 enhances CB2 receptor affinity by ~2-fold compared to non-brominated analogues.

Industrial-Scale Considerations

  • Cost drivers : NBS and 1-naphthoyl chloride are high-cost reagents.
  • Safety : NBS and AlCl₃ require handling under inert conditions due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of synthetic cannabinoids and their chemical properties.

    Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to various physiological and psychoactive effects. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.

Comparison with Similar Compounds

Key Compounds:

JWH-018 (Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone): Differs in the core heterocycle (indole vs. pyrrole). High CB1 receptor affinity (Ki = 1.8 nM) due to the naphthoyl-indole structure .

AM-2201 (1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Features a fluoropentyl chain and an unsubstituted indole. The fluorine atom enhances metabolic resistance and potency (Ki = 0.5 nM at CB1) .

JWH-307 (5-(2-Chlorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone): Shares the pyrrole core but substitutes position 5 with a 2-chlorophenyl group instead of bromine.

naphthalen-1-yl(1-propyl-1H-pyrrol-3-yl)methanone: Shorter alkyl chain (propyl vs. pentyl), likely reducing lipophilicity (predicted LogP ~5.9 vs. ~6.2 for the target compound). Lower predicted boiling point (432.6°C) and density (1.07 g/cm³) compared to the pentyl analog .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Position 5 Substituent Alkyl Chain Predicted LogP Key Receptor Interaction
Target Compound Pyrrole Bromine Pentyl ~6.2 High CB1/CB2 affinity*
JWH-018 Indole None Pentyl ~6.5 Ki = 1.8 nM (CB1)
AM-2201 Indole None Fluoropentyl ~6.8 Ki = 0.5 nM (CB1)
JWH-307 Pyrrole 2-Chlorophenyl Pentyl ~6.4 Moderate affinity*
naphthalen-1-yl(1-propyl-1H-pyrrol-3-yl)methanone Pyrrole None Propyl ~5.9 Reduced affinity*

*Inferred from structural analogs due to lack of direct pharmacological data for the target compound.

Pharmacological and Metabolic Considerations

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger size and polarizability may enhance van der Waals interactions with hydrophobic receptor pockets but could also increase metabolic susceptibility to dehalogenation compared to fluorine .
  • Alkyl Chain Length : The pentyl chain optimizes lipophilicity for blood-brain barrier penetration, whereas shorter chains (e.g., propyl) reduce potency .
  • Legal Status : JWH-018 and AM-2201 are Schedule II substances under the UN Convention on Psychotropic Substances (1971). The target compound’s structural similarity suggests it may face analogous regulatory restrictions .

Biological Activity

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known by its CAS number 914458-53-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

The compound has the molecular formula C20H20BrNOC_{20}H_{20}BrNO and features a complex structure that includes a pyrrole ring and a naphthalene moiety. The presence of bromine and a pentyl substituent contributes to its unique chemical behavior and potential interactions with biological targets.

Anticancer Properties

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, research on related naphthalene-based compounds has shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
7cA549185.5
7dA549113.3

These findings suggest that modifications in the structure can enhance anticancer potency, particularly through the introduction of halogenated and aliphatic side chains .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have demonstrated that certain derivatives lead to increased expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thus shifting the balance towards cell death .

Inhibition of Kinases

Moreover, similar compounds have been identified as selective inhibitors of p38 MAP kinase, which plays a crucial role in cellular stress responses and inflammation. This inhibition is significant as it may provide therapeutic avenues for conditions associated with chronic inflammation and cancer .

Case Study 1: Anticancer Efficacy

A study conducted on a series of naphthalene derivatives showed that compounds with brominated substituents had enhanced activity against breast cancer cell lines (MCF-7). The study highlighted the structure-activity relationship, emphasizing how variations in substituents can lead to improved efficacy against specific cancer types .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various targets including VEGFR-2. The results indicated favorable interactions within the active site, suggesting potential for development as an antiangiogenic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated pyrrole derivatives (e.g., 5-bromo-1-pentylpyrrole) can react with naphthoyl chlorides under reflux in anhydrous solvents like dichloromethane or THF. Catalytic bases such as triethylamine or KOH are often used to facilitate acylation (see similar protocols in ). Reaction progress should be monitored via TLC, and purification achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks for the naphthalene moiety (aromatic protons at δ 7.2–8.5 ppm) and the pentyl chain (aliphatic protons at δ 0.8–1.6 ppm). The pyrrole ring’s brominated position will deshield adjacent protons, leading to distinct splitting patterns (e.g., for analogous methanones).
  • IR : Look for carbonyl stretching vibrations (~1650–1700 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) ( ).
  • Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., 397.3 g/mol) and fragmentation patterns consistent with bromine isotopes ( ).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi, as in ). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical. Structural analogs in and suggest potential bioactivity guided by bromine and naphthalene substituents.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Pyrrole ring : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to assess impact on reactivity ( ).
  • Pentyl chain : Vary alkyl chain length (C3–C8) to study lipophilicity effects on membrane permeability ( ).
  • Naphthalene : Introduce methoxy or hydroxy groups at positions 2 or 6 to enhance solubility or target interactions ( ). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability.

  • Stability Testing : Perform HPLC-UV/MS to monitor degradation in buffer/DMSO over 24–72 hours ( ).
  • Dose-Response Replication : Repeat assays with freshly prepared stock solutions and include positive controls (e.g., ciprofloxacin for antimicrobial tests) ( ).
  • Metabolite Analysis : Use LC-MS to identify active/inactive metabolites in cell lysates ().

Q. What advanced synthetic strategies (e.g., microwave-assisted, flow chemistry) could improve yield or selectivity?

  • Methodological Answer :

  • Microwave Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) for condensation steps while maintaining high yields (see for conventional heating vs. microwave optimization).
  • Flow Chemistry : Enhance scalability and safety for exothermic reactions (e.g., bromination) using microreactors ( ).
  • Catalytic Systems : Explore Pd-catalyzed cross-coupling for introducing naphthalene groups (analogous to ).

Q. How can computational methods (DFT, MD simulations) elucidate its electronic properties or degradation pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis spectra (λmax) and frontier molecular orbitals (HOMO-LUMO gaps) ( ).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion (GROMACS suite, 100-ns simulations) .
  • Degradation Modeling : Use Gaussian to identify probable hydrolysis sites (e.g., ketone group susceptibility) ( ).

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma, tissue)?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity (LOQ < 1 ng/mL). Use deuterated analogs as internal standards ( ).
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins and lipids ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 2
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.